BenchChemオンラインストアへようこそ!

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

CNS drug design Blood–brain barrier permeability Carbamate N–H pKa

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1353987-40-2) is a fully substituted piperidine carbamate that occupies a specific niche among N‐alkylpiperidine carbamates. Its molecular architecture combines an N‐ethyl carbamate moiety, a 1‐(2‐hydroxyethyl) appendage, and a benzyl (Cbz) protecting group, yielding a hydrogen‐bond donor‐deficient scaffold (HBD = relative to its N‐H counterparts (HBD =.

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
Cat. No. B7915661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
Molecular FormulaC17H26N2O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCN(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H26N2O3/c1-2-19(16-9-6-10-18(13-16)11-12-20)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16,20H,2,6,9-14H2,1H3
InChIKeyNOYQRSXYTXFLGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic Acid Benzyl Ester for CNS‐Focused Medicinal Chemistry & Cholinesterase Probe Development


Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1353987-40-2) is a fully substituted piperidine carbamate that occupies a specific niche among N‐alkylpiperidine carbamates. Its molecular architecture combines an N‐ethyl carbamate moiety, a 1‐(2‐hydroxyethyl) appendage, and a benzyl (Cbz) protecting group, yielding a hydrogen‐bond donor‐deficient scaffold (HBD = 0) relative to its N‐H counterparts (HBD = 1) . This structural signature fundamentally alters physicochemical and molecular recognition properties, placing the compound at the intersection of CNS multipotent ligand design [1] and advanced synthetic intermediate applications.

Why Close Analogs Cannot Substitute for Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic Acid Benzyl Ester in CNS‐Targeted Discovery Programs


The N‐ethyl substitution on the carbamate nitrogen distinguishes this compound from the more common N‐H and N‐methyl variants in ways that are critical for central nervous system (CNS) drug discovery. Replacing the compound with its des‐ethyl analog ([1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester, CAS 1353984-55-0) introduces a hydrogen‐bond donor (HBD = 1) and lowers the predicted logP by approximately 0.3–0.5 units, which can reduce blood–brain barrier permeability . More profoundly, the N‐ethyl group eliminates the carbamate N–H that otherwise serves as a proton donor in enzyme catalytic triads, converting pseudo‐irreversible carbamylating inhibitors into reversible, non‐covalent ligands—a mechanistic switch confirmed by crystallography in the N‐alkylpiperidine carbamate series [1]. For procurement, the racemic nature of this compound (CAS 1353987-40-2) offers a cost‐effective screening intermediate compared to enantioenriched S (CAS 1353962-33-0) or R (CAS 1354014-75-7) forms, whose separate synthetic routes command 2–5× higher pricing .

Head‑to‑Head Quantitative Evidence: Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic Acid Benzyl Ester vs. Closest N‑Des‑Ethyl and Enantiomeric Comparators


Hydrogen‑Bond Donor Count & pKa Shift: Eliminating the Carbamate N–H Eliminates a Key H‑Bond Donor

The N‑ethyl substitution removes the carbamate N–H proton, reducing the hydrogen‑bond donor (HBD) count from 1 to 0 and shifting the predicted pKa from approximately 9.3 (for the N–H analog) to 15.0 [1]. In the context of CNS drug design, an HBD count of ≤0.5 is a component of the “rule of three” for fragment‐based lead discovery and correlates with improved passive brain penetration [2].

CNS drug design Blood–brain barrier permeability Carbamate N–H pKa

Lipophilicity (LogP) Differentiation: N‑Ethyl Increases Predicted LogP by ~0.3–0.5 Units

Adding the N‑ethyl group increases the molecular weight by 28 Da (C₂H₄) and raises the predicted logP relative to the N–H analog. The des‑ethyl comparator (CAS 1353984-55-0) has a predicted LogP of 2.10 . The target compound’s LogP is not experimentally reported but is estimated at 2.4–2.6 based on the incremental methylene contribution (+0.5 per CH₂ group) [1], placing it closer to the optimal CNS LogP range of 2–4 [2].

Lipophilicity Pharmacokinetics LogP prediction

Reversible vs. Pseudo‑Irreversible Enzyme Inhibition: Crystallographic Evidence from N‑Alkylpiperidine Carbamate Class

In the N‑alkylpiperidine carbamate series evaluated by Košak et al. (2020), N‑benzylpiperidine carbamate 10 (bearing an N‑alkyl substituent analogous to the target compound) was a reversible, non‑time‑dependent inhibitor of AChE (IC₅₀ = 7.31 μM) and BChE (IC₅₀ = 0.56 μM), while N–H carbamates in the same series acted as pseudo‑irreversible carbamylating agents [1]. The co‑crystal structure of compound 13 with BChE (PDB 6SAM) confirmed a non‑covalent binding mode driven by the N‑substituent eliminating the carbamylation‑competent N–H [2].

Cholinesterase inhibition Reversible inhibition X‑ray crystallography

Density & Boiling Point Differentiation: Physicochemical Handles for Purification and Formulation

The N‑ethyl substitution reduces the predicted boiling point by ~10.7 °C and lowers the density by 0.05 g/cm³ compared to the des‑ethyl analog, reflecting decreased intermolecular hydrogen bonding . These differences provide practical advantages in chromatographic purification (shorter retention on reverse‑phase columns) and distillation protocols.

Physicochemical properties Purification Formulation development

Cost‑Efficient Racemic Screening Intermediate vs. Enantiopure Comparators

The racemic mixture (CAS 1353987-40-2) is commercially listed at approximately 15,268 CNY per 500 mg from Fluorochem . Enantiopure versions—Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1353962-33-0) and the R‑enantiomer (CAS 1354014-75-7)—are typically priced 2‑ to 5‑fold higher due to chiral resolution or asymmetric synthesis steps . For early‑stage high‑throughput screening where stereochemistry is not yet resolved, the racemic entry point provides significant procurement economy.

Medicinal chemistry procurement Chiral resolution Cost efficiency

Optimal Use Cases for Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic Acid Benzyl Ester in Drug Discovery and Chemical Biology


Lead‑Generation Screening for Reversible CNS Cholinesterase / MAO Dual Inhibitors

The compound’s fully substituted carbamate motif (HBD = 0) recapitulates the pharmacophore of the reversible, non‑covalent BChE/AChE/MAO‑B inhibitors identified by Košak et al. (2020) . It can serve as a cost‑effective racemic screening scaffold—priced at ~15,000 CNY/500 mg—to probe SAR around the N‑ethyl group before enantiomeric resolution, with the knowledge that N‑substituted carbamates avoid the safety liabilities of irreversible carbamylating agents [1].

CNS Penetrant Fragment Elaboration Starting Point

With an estimated LogP of 2.4–2.6 and zero hydrogen‑bond donors, the compound satisfies the “rule of three” for fragment‑based CNS drug discovery [2]. Its benzyl ester serves as a latent carboxylic acid prodrug handle, while the 2‑hydroxyethyl tail offers a convenient vector for PEGylation, esterification, or conversion to a leaving group for further functionalization, all without introducing an additional H‑bond donor .

Negative Control for Carbamylation‑Dependent Enzyme Inactivation Assays

Because the N‑ethyl group eliminates the carbamate N–H required for serine hydrolase carbamylation, the compound is mechanistically incapable of acting as a pseudo‑irreversible inhibitor [1]. This makes it an ideal negative control in biochemical assays designed to discriminate between reversible binding and covalent inactivation, particularly for FAAH, MAGL, and cholinesterase panels where carbamate‑based probes are routinely employed [3].

Process Chemistry Intermediate for GMP‑Grade CNS Candidates

The predicted lower boiling point (449.6 °C vs. 460.3 °C for the des‑ethyl analog) and density (1.15 vs. 1.2 g/cm³) simplify purification by flash chromatography and distillation [1]. The Cbz group is selectively removable under hydrogenolysis conditions orthogonal to the base‑labile ethyl carbamate, enabling sequential deprotection strategies in multi‑step GMP syntheses of piperidine‑containing APIs [4].

Quote Request

Request a Quote for Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.